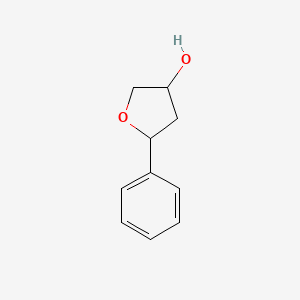

5-Phenyloxolan-3-ol

CAS No.: 197781-19-4

Cat. No.: VC8412151

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197781-19-4 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 5-phenyloxolan-3-ol |

| Standard InChI | InChI=1S/C10H12O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

| Standard InChI Key | CLLMDDBRVJALNV-UHFFFAOYSA-N |

| SMILES | C1C(COC1C2=CC=CC=C2)O |

| Canonical SMILES | C1C(COC1C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-Phenyloxolan-3-ol is deduced as C₁₀H₁₂O₂, based on comparisons to 4-Phenyltetrahydrofuran-3-ol (C₁₀H₁₂O₂). The oxolane ring adopts a puckered conformation, with the phenyl group at C5 and the hydroxyl group at C3 introducing steric and electronic effects. The hydroxyl group’s position renders the molecule amphiphilic, enabling interactions with both polar and nonpolar solvents.

Table 1: Comparative Structural Data for Oxolane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Phenyloxolan-3-ol | C₁₀H₁₂O₂ | 164.20* | C3-OH, C5-Ph |

| 4-Phenyltetrahydrofuran-3-ol | C₁₀H₁₂O₂ | 164.20 | C3-OH, C4-Ph |

| 3-Chloro-3-methyl-5-phenyloxolan-2-one | C₁₁H₁₁ClO₂ | 210.66 | C3-Cl, C3-CH₃, C5-Ph |

*Calculated based on analogous structures.

The IUPAC name 5-phenyloxolan-3-ol reflects its substitution pattern, with the hydroxyl group prioritizing lower numbering over the phenyl group. Spectroscopic characterization would likely involve ¹H-NMR to identify ring protons (δ 1.5–2.5 ppm for oxolane CH₂ groups) and aromatic protons (δ 7.2–7.4 ppm), complemented by IR spectroscopy for hydroxyl (3200–3600 cm⁻¹) and ether (1120 cm⁻¹) stretches.

Synthetic Pathways

Electrophilic Substitution and Ring Functionalization

A primary route to 5-Phenyloxolan-3-ol involves electrophilic substitution on preformed oxolane derivatives. For example, 3-Chloro-3-methyl-5-phenyloxolan-2-one is synthesized via chlorination of a methyl-substituted oxolane precursor. Adapting this method, hydroxylation at C3 could be achieved through hydrolysis of a chloro intermediate under basic conditions:

Nitrolactonization of Alkenyl Carboxylic Acids

Iron(III) nitrate-mediated nitrolactonization, as demonstrated for 5-(4′-nitrophenyl)-5-nitromethyloxolan-2-one , offers a radical-based pathway. Alkenyl carboxylic acids treated with Fe(NO₃)₃·9H₂O at 130°C undergo NO₂ radical addition, followed by cyclization:

This method could be modified to incorporate a phenyl group at C5 by starting with a phenyl-substituted alkenyl acid.

Chemical Reactivity and Functionalization

The hydroxyl group at C3 enables nucleophilic reactions, such as esterification or ether formation. For instance, treatment with acetic anhydride would yield 3-acetoxy-5-phenyloxolane:

The phenyl group at C5 participates in electrophilic aromatic substitution, though steric hindrance may limit reactivity. Catalytic hydrogenation of the oxolane ring could produce saturated derivatives, as seen in tetrahydrofuran-based syntheses.

Applications in Organic Synthesis and Industry

Intermediate in Pharmaceutical Synthesis

Oxolane derivatives are pivotal in constructing bioactive molecules. For example, 4-Phenyltetrahydrofuran-3-ol serves as a precursor to anticoagulants, suggesting that 5-Phenyloxolan-3-ol could similarly act as a building block for neurologically active compounds.

Fragrance and Flavor Industry

The amphiphilic nature of 5-Phenyloxolan-3-ol aligns with structural motifs in synthetic musks and floral fragrances. Its potential ester derivatives may exhibit volatility profiles suitable for perfumery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume